![molecular formula C8H13ClN2OS B12836470 (E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride is a chemical compound that features a thiophene ring, an amino group, and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Oxime formation: The oxime functional group is formed by reacting the ketone with hydroxylamine under acidic conditions to yield the oxime hydrochloride salt.
Industrial Production Methods
Industrial production of (E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
(E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxime N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxime group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, alkylating agents, and acylating agents under basic or acidic conditions.
Major Products
Oxime N-oxides: Formed through oxidation reactions.
Amines: Resulting from the reduction of the oxime group.
Substituted derivatives: Produced via nucleophilic substitution reactions.
科学的研究の応用
(E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of (E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Aminothiazole derivatives: Known for their antimicrobial and anticancer activities.
Imidazole derivatives: Utilized in pharmaceuticals and agrochemicals.
Uniqueness
(E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride is unique due to its combination of a thiophene ring, an amino group, and an oxime functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C8H13ClN2OS |
|---|---|
分子量 |
220.72 g/mol |
IUPAC名 |
(NE)-N-(4-amino-1-thiophen-2-ylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H12N2OS.ClH/c9-5-1-3-7(10-11)8-4-2-6-12-8;/h2,4,6,11H,1,3,5,9H2;1H/b10-7+; |
InChIキー |
YZEQNVZLKFBRTD-HCUGZAAXSA-N |
異性体SMILES |
C1=CSC(=C1)/C(=N/O)/CCCN.Cl |
正規SMILES |
C1=CSC(=C1)C(=NO)CCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
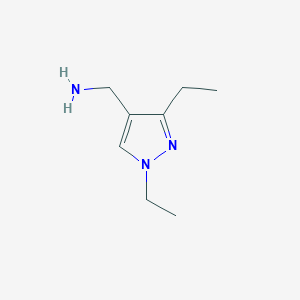
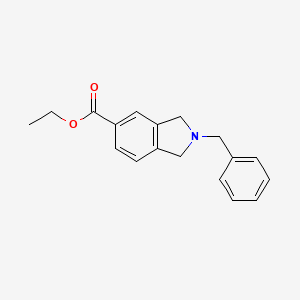

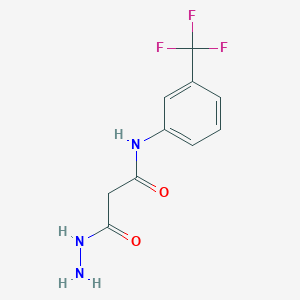
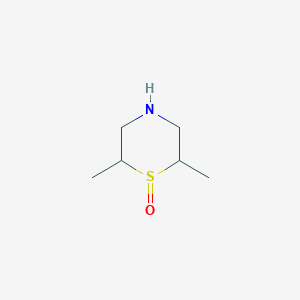


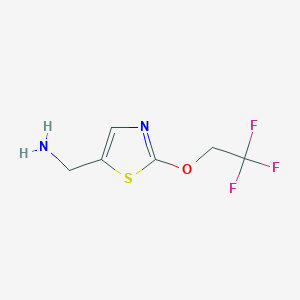
![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)

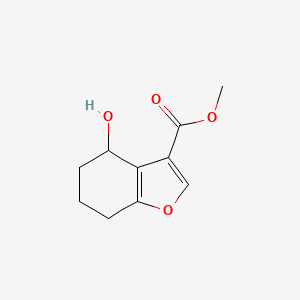
![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
